4-(3-Methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride
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Overview
Description
4-(3-Methoxyphenyl)-2,7-diazaspiro[45]decan-1-one hydrochloride is a synthetic compound belonging to the class of spirocyclic compounds These compounds are characterized by a unique spiro structure, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride typically involves a multi-step process. One common method includes the reaction of 3-methoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate then undergoes cyclization with a spirocyclic precursor under acidic conditions to yield the desired spirocyclic compound. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Various nucleophiles can be used, depending on the desired substitution.
Major Products Formed
Oxidation: Formation of 4-(3-Hydroxyphenyl)-2,7-diazaspiro[4.5]decan-1-one.
Reduction: Formation of 4-(3-Methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-ol.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
4-(3-Methoxyphenyl)-2,7-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride involves its interaction with specific molecular targets within cells. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with potential pharmacological applications.
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one: Known for its use in medicinal chemistry.
Uniqueness
4-(3-Methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride is unique due to its specific spirocyclic structure and the presence of a methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H21ClN2O2 |
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Molecular Weight |
296.79 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride |
InChI |
InChI=1S/C15H20N2O2.ClH/c1-19-12-5-2-4-11(8-12)13-9-17-14(18)15(13)6-3-7-16-10-15;/h2,4-5,8,13,16H,3,6-7,9-10H2,1H3,(H,17,18);1H |
InChI Key |
ZXOFHPPXNRGKTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CNC(=O)C23CCCNC3.Cl |
Origin of Product |
United States |
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